(4R)-Methyl 2-methylthiazolidine-4-carboxylate
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Overview
Description
(4R)-Methyl 2-methylthiazolidine-4-carboxylate is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-Methyl 2-methylthiazolidine-4-carboxylate typically involves the cyclization of cysteine with acetaldehyde. This reaction is a non-enzymatic condensation followed by ring formation . The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve the use of biopolymer-based solid acid catalysts, such as β-cyclodextrin-SO3H, which offer advantages like high yield, low toxicity, and easy isolation of the product .
Chemical Reactions Analysis
Types of Reactions: (4R)-Methyl 2-methylthiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the presence of suitable solvents .
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4R)-Methyl 2-methylthiazolidine-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4R)-Methyl 2-methylthiazolidine-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors to exert its biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation .
Comparison with Similar Compounds
2-Methylthiazolidine-4-carboxylic acid: This compound is structurally similar but lacks the methyl group at the 4-position.
Thiazolidine-4-one: Another related compound with a similar ring structure but different substituents.
Uniqueness: (4R)-Methyl 2-methylthiazolidine-4-carboxylate is unique due to its specific stereochemistry and the presence of the methyl group at the 4-position, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
methyl 2-methyl-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-4-7-5(3-10-4)6(8)9-2/h4-5,7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHORGCAHLFPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(CS1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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